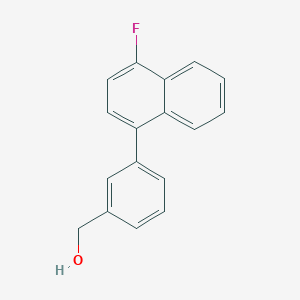

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol is a fluorinated organic compound with the molecular formula C17H13FO It is a derivative of naphthalene and phenylmethanol, characterized by the presence of a fluorine atom on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-fluoronaphthalene with benzyl alcohol under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of (3-(4-Fluoronaphthalen-1-yl)phenyl)ketone or (3-(4-Fluoronaphthalen-1-yl)phenyl)aldehyde.

Reduction: Formation of (3-(4-Fluoronaphthalen-1-yl)phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of (3-(4-Fluoronaphthalen-1-yl)phenyl)methanol exhibit promising anticancer activities. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines, such as MDA-MB-231, by inducing apoptosis and inhibiting cell proliferation. The fluorine substitution in the naphthalene ring is thought to enhance the compound's biological activity.

Mechanism of Action

Preliminary studies suggest that this compound may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction could potentially affect cancer cell growth and survival.

Synthesis and Modification

The synthesis of this compound typically involves several steps, including the functionalization of naphthalene derivatives. The synthetic routes are designed to allow for modifications that can enhance the compound's properties or biological activity. Key methods include:

- Nucleophilic Substitution Reactions : These reactions can introduce various functional groups to modify the compound for specific applications.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods can facilitate the construction of complex molecular architectures involving this compound.

Material Science Applications

Organic Electronics

The unique electronic properties imparted by the fluoronaphthalene moiety make this compound a candidate for applications in organic electronics. Its ability to act as a semiconductor could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Studies

Case Study 1: Anticancer Activity

A study conducted on compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further development into anticancer therapeutics.

Case Study 2: Material Applications

Research into the use of this compound in organic electronics showed promising results in enhancing charge transport properties in OLED devices. The incorporation of this compound into device architectures resulted in improved efficiency and brightness compared to conventional materials.

Mechanism of Action

The mechanism of action of (3-(4-Fluoronaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

- (4-Fluoronaphthalen-1-yl)methanol

- (3’-Fluoro-[1,1’-biphenyl]-4-yl)methanol

- (6-Fluoronaphthalen-2-yl)methanol

- (4’-Fluoro-[1,1’-biphenyl]-4-yl)methanol

- (3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)methanol

Uniqueness

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol is an organic compound characterized by a unique phenolic structure with a fluoronaphthalene substituent. Its chemical formula contributes to its potential applications in medicinal chemistry, particularly in anticancer research. This article focuses on the biological activity of this compound, exploring its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxymethyl group attached to a phenyl ring, which is further substituted by a 4-fluoronaphthyl group. This configuration enhances its biological activity and interaction with cellular targets.

Anticancer Properties

Research indicates that derivatives of naphthalene compounds, including this compound, exhibit significant anticancer properties. Notably, related compounds have shown promising results against various cancer cell lines:

- Breast Cancer: Compounds similar to this compound have demonstrated the ability to induce apoptosis and inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231.

- Mechanism of Action: The mechanism involves interaction with specific molecular targets, influencing key cellular processes such as signal transduction and gene expression. Preliminary studies suggest that these compounds may interact with enzymes or receptors involved in cancer cell growth and survival .

Other Biological Activities

In addition to anticancer effects, derivatives of this compound may also exhibit other biological activities:

- Antimalarial Activity: Similar structural compounds have been tested for their efficacy against Plasmodium falciparum, showing significant in vitro antiplasmodial activity .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | < 10 | Induces apoptosis |

| T24 Bladder Cancer | < 15 | Inhibits colony formation |

These studies indicate that the compound effectively reduces cell viability and promotes programmed cell death in targeted cancer cells.

In Vivo Studies

In vivo assessments have shown that compounds related to this compound can suppress tumor growth in animal models. For example, one study reported that a structurally similar compound significantly inhibited the growth of 4T1 breast tumors in mice without causing apparent toxicity at doses up to 20 mg/kg .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in cancer progression:

- Induction of Apoptosis: The compound triggers apoptotic pathways leading to increased cell death in malignant cells.

- Inhibition of Proliferation: It effectively halts the proliferation of cancer cells by interfering with their growth signals.

- Target Interaction: The compound's interaction with specific enzymes or receptors may alter cellular responses and contribute to its anticancer effects .

Properties

Molecular Formula |

C17H13FO |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

[3-(4-fluoronaphthalen-1-yl)phenyl]methanol |

InChI |

InChI=1S/C17H13FO/c18-17-9-8-14(15-6-1-2-7-16(15)17)13-5-3-4-12(10-13)11-19/h1-10,19H,11H2 |

InChI Key |

JKDDSZQBOVPKAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.